molecular formula C15H12ClN3S B5560414 3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole

3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole

Cat. No. B5560414
M. Wt: 301.8 g/mol
InChI Key: PNYQMFOCAQMDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring, known for its potential in various chemical and biological applications. The presence of both the thioether group (–S–) and the chlorobenzyl moiety adds to its complexity and versatility in chemical synthesis and reactions.

Synthesis Analysis

The synthesis of related 3-benzyl-4H-1,2,4-triazole derivatives involves multi-step reactions, starting from benzoylhydrazines, treated successively with potassium hydroxide, carbon disulfide, and hydrazine hydrate to form the core triazole structure. This structure can further react with various reagents to yield a wide range of derivatives with potential antifungal properties (Rastogi et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione shows the possibility of thiol⇔thione tautomerism, with single-proton intramigration between N-H and C=S being theoretically monitored. The tautomeric form and structure were supported by X-ray single crystal measurements and DFT-optimized structures (Aouad et al., 2018).

Scientific Research Applications

Synthesis and Physico-Chemical Properties

1,2,4-Triazole derivatives are synthesized through various methods and studied for their physico-chemical properties. These compounds are of interest not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural areas. Derivatives of 1,2,4-triazole have been utilized in optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors for controlling pests in agriculture. They are characterized by low toxicity or being essentially non-toxic substances (Parchenko, 2019).

Biological Activities and Applications

The triazole nucleus is fundamental in preparing new drugs due to its diverse biological activities. Triazole derivatives have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Novel triazole compounds have been developed, focusing on these activities for therapeutic applications. This includes the development of new chemical entities and pharmaceuticals that target various diseases and conditions, underscoring the importance of triazole derivatives in drug discovery and development (Ferreira et al., 2013).

Eco-friendly Synthesis Approaches

Advancements in the eco-friendly synthesis of triazoles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been significant. These methodologies offer advantages like shorter reaction times, easier work-up, and higher yields compared to traditional procedures. They are crucial for the sustainable and environmentally friendly production of 1,2,3-triazole derivatives, which can be applied in drug development and other industries (de Souza et al., 2019).

Potential as Corrosion Inhibitors

1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. Their efficiency and environmentally friendly characteristics make them suitable for protecting industrial materials, contributing to the sustainability of manufacturing processes and the longevity of metal structures (Hrimla et al., 2021).

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-14-9-5-4-6-12(14)10-20-15-18-17-11-19(15)13-7-2-1-3-8-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYQMFOCAQMDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole

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